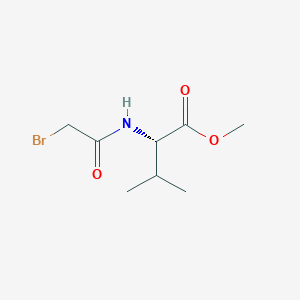

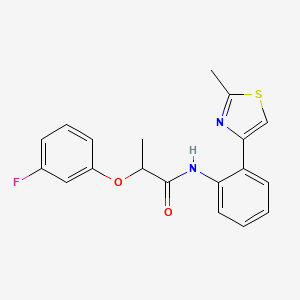

methyl (2S)-2-(2-bromoacetamido)-3-methylbutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (2S)-2-(2-bromoacetamido)-3-methylbutanoate, also known as Br-MABA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of the amino acid leucine and has been synthesized using various methods. Br-MABA has been found to have potential applications in the fields of medicine, biochemistry, and agriculture.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- A study focused on the synthesis and characterization of novel N-(α-bromoacyl)-α-amino esters containing the valyl moiety, which includes compounds structurally related to methyl (2S)-2-(2-bromoacetamido)-3-methylbutanoate. These compounds were explored for their cytotoxicity, anti-inflammatory, and antibacterial activities, alongside physico-chemical property assessments and in silico toxicological studies. The findings suggest low cytotoxicity and absence of antibacterial and anti-inflammatory activities in tested concentrations, indicating potential for safe use in prodrug applications (Yancheva et al., 2015).

Enzymatic Reduction for Chiral Synthesis

- Enoate reductases from the Old Yellow Enzyme family were utilized for the biocatalyzed synthesis of methyl (S)-2-bromobutanoate, demonstrating an efficient approach to produce a key intermediate with high enantiomeric excess for the synthesis of chiral drugs. This showcases the utility of enzymatic methods in achieving stereochemical control in the synthesis of compounds that may be structurally related to the target compound (Brenna et al., 2012).

Food Science and Aroma Analysis

- Research into the distribution and impact of ethyl 2-methylbutanoate enantiomers in wine, a compound structurally similar to the target molecule, has provided insights into the organoleptic (sensory) impact of such compounds. The study highlights how specific enantiomers can influence the aromatic profile of foods and beverages, suggesting potential applications of related compounds in enhancing food flavors and aromas (Lytra et al., 2014).

Propiedades

IUPAC Name |

methyl (2S)-2-[(2-bromoacetyl)amino]-3-methylbutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BrNO3/c1-5(2)7(8(12)13-3)10-6(11)4-9/h5,7H,4H2,1-3H3,(H,10,11)/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFWOCTZRRSBEI-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)NC(=O)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2S)-2-(2-bromoacetamido)-3-methylbutanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-Dimethoxyphenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide](/img/structure/B2443476.png)

![N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2443477.png)

![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B2443479.png)

![2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/no-structure.png)

![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2443485.png)

![(1R,5S)-N-(3-methoxyphenyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2443488.png)

![3-[(3-Hydroxy-propylamino)-methyl]-7-methyl-1H-quinolin-2-one](/img/structure/B2443491.png)